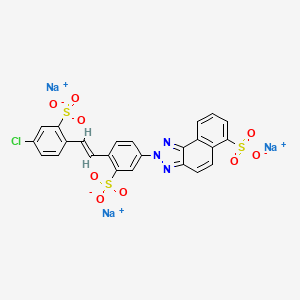
2,2'-Stilbenedisulfonic acid, 4-chloro-4'-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its stilbene backbone, which is substituted with sulfonic acid groups and a naphtho-triazole moiety. The presence of these functional groups imparts distinct chemical reactivity and makes it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt typically involves multiple steps. The process begins with the preparation of the stilbene backbone, followed by the introduction of sulfonic acid groups and the naphtho-triazole moiety. Key reagents and conditions include:
Stilbene Backbone Formation: The stilbene backbone is synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure.
Naphtho-Triazole Introduction: The naphtho-triazole moiety is introduced through a cyclization reaction involving naphthalene derivatives and azides under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and optical brighteners due to its strong chromophoric properties.
作用機序
The mechanism of action of 2,2’-stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid groups and naphtho-triazole moiety enable it to bind to specific sites on proteins, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cellular signaling cascades.
類似化合物との比較
Similar Compounds
2,2’-Stilbenedisulfonic acid: Lacks the naphtho-triazole moiety, making it less versatile in certain applications.
4-Chloro-2,2’-stilbenedisulfonic acid: Similar structure but without the naphtho-triazole moiety, resulting in different chemical reactivity.
Naphtho[1,2-d]triazole derivatives: Compounds with similar triazole moieties but different backbone structures.
Uniqueness
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt is unique due to the combination of its stilbene backbone, sulfonic acid groups, and naphtho-triazole moiety. This combination imparts distinct chemical properties, making it valuable in a wide range of applications, from industrial production to scientific research.
特性
CAS番号 |
73926-94-0 |
|---|---|
分子式 |
C24H13ClN3Na3O9S3 |
分子量 |
688.0 g/mol |
IUPAC名 |
trisodium;2-[4-[(E)-2-(4-chloro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6-sulfonate |
InChI |
InChI=1S/C24H16ClN3O9S3.3Na/c25-16-8-6-14(22(12-16)39(32,33)34)4-5-15-7-9-17(13-23(15)40(35,36)37)28-26-20-11-10-18-19(24(20)27-28)2-1-3-21(18)38(29,30)31;;;/h1-13H,(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3/b5-4+;;; |
InChIキー |
ANMKIBAWPBJIGN-WVFFXBQBSA-K |
異性体SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


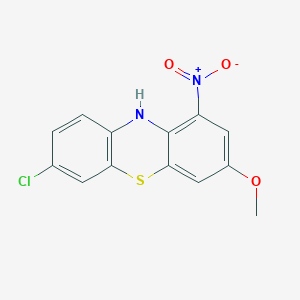
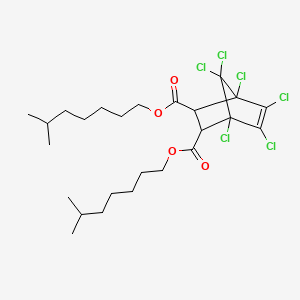
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


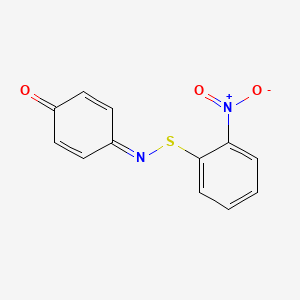

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
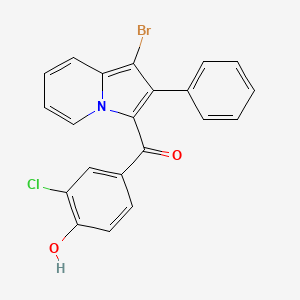

![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
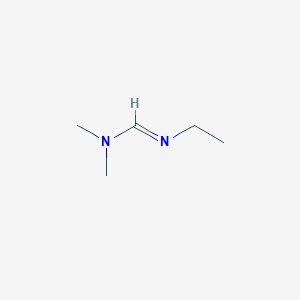

phosphanium bromide](/img/structure/B14452939.png)
